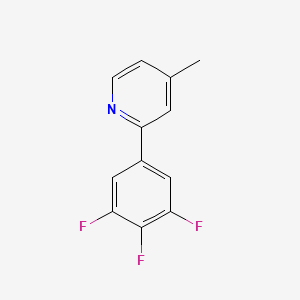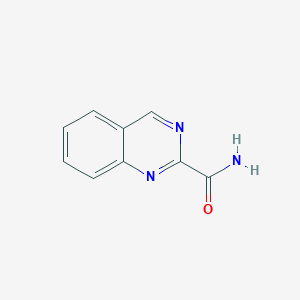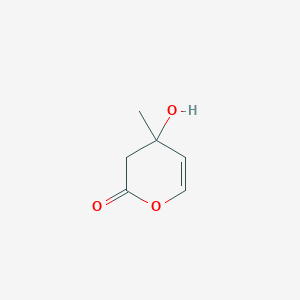
4-Hydroxy-4-methyl-3,4-dihydro-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-4-methyl-3,4-dihydro-2H-pyran-2-one is a heterocyclic organic compound that belongs to the class of dihydropyrans. This compound is characterized by a pyran ring, which is a six-membered ring containing one oxygen atom. The presence of a hydroxy group and a methyl group at the 4-position of the ring makes it unique. It is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-4-methyl-3,4-dihydro-2H-pyran-2-one typically involves the cyclization of 1,3,5-tricarbonyl compounds or their protected derivatives. This method is considered biomimetic as it mimics the natural processes catalyzed by polyketide synthases . The reaction conditions often involve the use of sodium hydride or n-butyllithium as bases to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclization reactions using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-4-methyl-3,4-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form tetrahydropyran derivatives.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-oxo-4-methyl-3,4-dihydro-2H-pyran-2-one.
Reduction: Formation of 4-hydroxy-4-methyl-tetrahydropyran.
Substitution: Formation of various substituted pyran derivatives depending on the substituent introduced.
Scientific Research Applications
4-Hydroxy-4-methyl-3,4-dihydro-2H-pyran-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of flavors, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-methyl-3,4-dihydro-2H-pyran-2-one involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3,4-Dihydro-2H-pyran: Lacks the hydroxy and methyl groups, making it less functionalized.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Contains a furan ring instead of a pyran ring.
2H-Pyran-2-one, tetrahydro-6-methyl-: Similar structure but lacks the hydroxy group.
Uniqueness: 4-Hydroxy-4-methyl-3,4-dihydro-2H-pyran-2-one is unique due to the presence of both a hydroxy group and a methyl group at the 4-position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
537695-06-0 |
|---|---|
Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
4-hydroxy-4-methyl-3H-pyran-2-one |
InChI |
InChI=1S/C6H8O3/c1-6(8)2-3-9-5(7)4-6/h2-3,8H,4H2,1H3 |
InChI Key |
KRJYPFCKFWWBTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)OC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


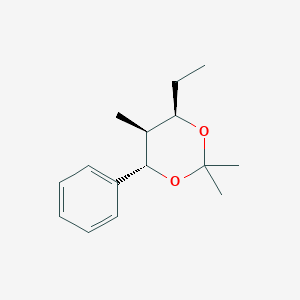

![N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}-2-iodobenzamide](/img/structure/B14221005.png)
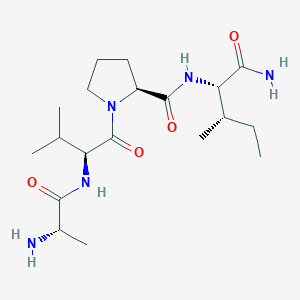
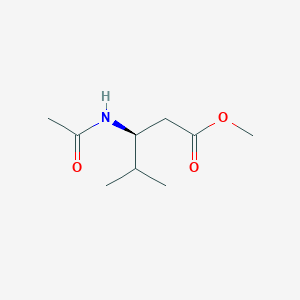
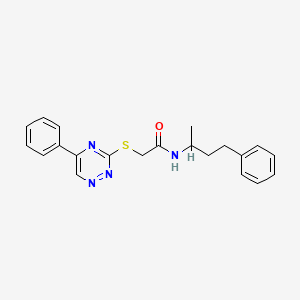

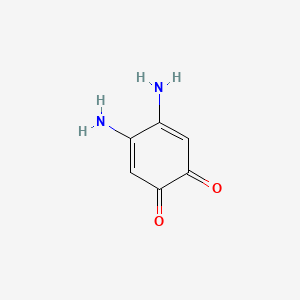
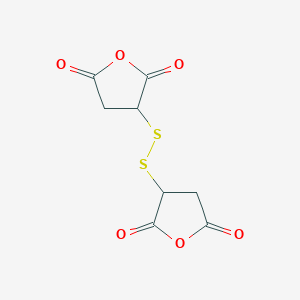
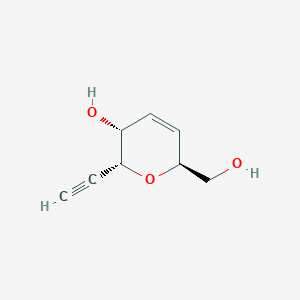
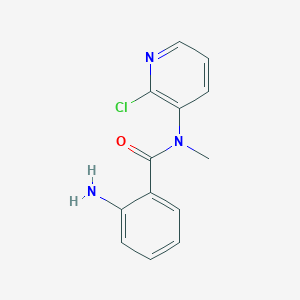
![N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea](/img/structure/B14221073.png)
